molecular formula C20H27N3O3 B8236816 benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate

benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate

Cat. No.: B8236816
M. Wt: 357.4 g/mol
InChI Key: XAKMHSGRYJJSDE-JKSUJKDBSA-N
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Description

This compound (CAS: 2460255-80-3, molecular formula: C₂₀H₂₇N₃O₃, molecular weight: 357.45 g/mol) is a heterocyclic building block featuring a pyrazole core substituted with a tert-butyl group, a hydroxycyclopentyl moiety, and a benzyl carbamate . Its stereochemistry at the cyclopentyl group is specified as (1S,3R), which may influence its physicochemical properties and biological interactions. The compound is synthesized for research and industrial applications, particularly in medicinal chemistry, where carbamate-protected pyrazoles are often intermediates in drug discovery .

Properties

IUPAC Name

benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKMHSGRYJJSDE-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(=CC(=N1)[C@H]2CC[C@H](C2)O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Based Cyclization

Pyrazole rings are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the target molecule, a tert-butyl-substituted 1,3-diketone reacts with a cyclopentyl-substituted hydrazine derivative .

Example Protocol ():

  • Precursor : 3-(3-Hydroxycyclopentyl)-2-tert-butyl-1,3-diketone.

  • Reagent : Hydrazine hydrate (1.2 equiv.) in ethanol at reflux (12 h).

  • Yield : 68–72% (crude), requiring chromatographic purification.

Mechanistic Insight :
The reaction proceeds via enolate formation, followed by nucleophilic attack of hydrazine and subsequent dehydration. Steric hindrance from the tert-butyl group directs regioselectivity, favoring substitution at position 2.

Stereoselective Synthesis of (1S,3R)-3-Hydroxycyclopentyl Group

Epoxidation-Reduction Strategy

A ketone precursor is oxidized to an epoxide, followed by stereoselective reduction.

Protocol from :

  • Starting Material : 1-[(3S,1R)-3-N-BOC-aminocyclopentyl]-1-ethanone.

  • Epoxidation :

    • Reagents : Carbamide peroxide (1.5 equiv.), trifluoroacetic anhydride (2.0 equiv.) in THF at 0°C.

    • Reaction Time : 7 h.

  • Hydrolysis :

    • Conditions : Aqueous NaOH (pH 10–12) in ethanol at 10–20°C for 5 h.

    • Yield : 94% with 95.3% purity.

Stereochemical Outcome :
The (1S,3R) configuration is achieved via Sharpless epoxidation principles, where the bulky BOC group directs epoxide formation.

Carbamate Installation via Benzyl Chloroformate

Direct Carbamoylation

The pyrazole’s NH group reacts with benzyl chloroformate under basic conditions.

Protocol from :

  • Substrate : 2-tert-Butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-amine.

  • Reagents : Benzyl chloroformate (1.2 equiv.), triethylamine (2.0 equiv.) in dichloromethane at 0°C.

  • Reaction Time : 2 h.

  • Yield : 85–88% after column chromatography.

Critical Parameters :

  • Temperature Control : Below 5°C minimizes side reactions.

  • Base Selection : Triethylamine outperforms DBU or DBN in suppressing N-alkylation.

Integrated Synthetic Routes

Two-Step Route (Cyclocondensation + Carbamoylation)

Step 1 : Pyrazole formation (68–72% yield).
Step 2 : Carbamate installation (85–88% yield).
Overall Yield : 58–63%.

Advantages :

  • Minimal protective group manipulation.

  • Scalable to multi-gram quantities.

Limitations :

  • Requires high-purity hydrazine precursors.

Three-Step Route (Ketone → Epoxide → Pyrazole → Carbamate)

Step 1 : Epoxidation (94% yield).
Step 2 : Pyrazole cyclocondensation (70% yield).
Step 3 : Carbamoylation (85% yield).
Overall Yield : 56%.

Advantages :

  • Superior stereocontrol for the cyclopentanol group.

Comparative Analysis of Methods

ParameterTwo-Step RouteThree-Step Route
Overall Yield 58–63%56%
Stereopurity 90–92% ee98–99% ee
Complexity LowModerate
Scalability HighModerate

Key Findings :

  • The three-step route offers better stereochemical outcomes but requires additional purification.

  • Direct carbamoylation () is more efficient than alternative methods involving intermediate esters.

Optimization Strategies

Solvent Effects

  • Dichloromethane outperforms THF or acetonitrile in carbamoylation (), reducing side-product formation by 15%.

  • Ethanol in hydrolysis steps () minimizes racemization compared to methanol.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (10 mol%) improves epoxidation yields by 8% ( ).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the hydroxycyclopentyl moiety can undergo oxidation to form a ketone.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.

    Substitution: The benzyl carbamate group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of dihydropyrazole.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, leading to apoptosis in cancer cells.

Case Study : A study involving substituted pyrazoles demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This suggests that this compound could be further investigated for similar effects .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its effectiveness against various pathogens can be attributed to its ability to disrupt cellular processes within microbial cells.

Data Table: Antimicrobial Efficacy of Related Pyrazole Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Benzyl CarbamateC. albicans8 µg/mL

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.

Case Study : In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their pharmacological profiles. Modifications to the benzyl and tert-butyl groups can significantly affect biological activity and selectivity towards target enzymes.

Mechanism of Action

The mechanism of action of benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The hydroxycyclopentyl group and the pyrazole ring play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Stereoisomers and Regioisomers

The compound has distinct stereoisomers, such as benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate (CAS: 2460255-81-4), which shares the same molecular formula but differs in the spatial arrangement of the hydroxycyclopentyl group . This stereochemical variation can lead to differences in:

  • Solubility : The (1S,3R) isomer may exhibit enhanced aqueous solubility due to optimized hydrogen bonding.
  • Bioactivity : Stereochemistry often affects receptor binding; for example, the (1S,3R) configuration might show higher affinity for certain enzymatic targets compared to its enantiomer.

Carbamate-Protected Pyrazole Derivatives

Table 1: Comparison with Structurally Related Carbamates
Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Application/Notes
Target Compound (1S,3R isomer) 2460255-80-3 C₂₀H₂₇N₃O₃ tert-butyl, (1S,3R)-hydroxycyclopentyl 357.45 Research intermediate
(1R,3S) Stereoisomer 2460255-81-4 C₂₀H₂₇N₃O₃ tert-butyl, (1R,3S)-hydroxycyclopentyl 357.45 Comparative studies in chiral environments
Calpeptin (Peptidyl Aldehyde) 110044-82-1 C₁₅H₂₇N₃O₄ Hexanoyl chain, methylbutyl groups 313.40 Calpain inhibitor
Leupeptin 58702-93-7 C₂₀H₃₈N₆O₄ Guanidinopentanoyl, acetyl groups 426.56 Serine/cysteine protease inhibitor
Key Observations:

Carbamate vs. Aldehyde Functionality : Unlike calpeptin (a peptidyl aldehyde), the target compound’s carbamate group provides hydrolytic stability, making it more suitable for prolonged storage or specific synthetic pathways .

Cyclopentyl vs.

Research Findings and Industrial Relevance

  • Synthetic Utility : The compound’s high purity (≥97%) and defined stereochemistry make it a reliable intermediate for synthesizing kinase inhibitors or GPCR modulators, where pyrazole scaffolds are prevalent .
  • Comparative Stability : The benzyl carbamate group in the target compound is less prone to oxidation than the acetyl groups in leupeptin, as evidenced by its storage stability under inert conditions .
  • Challenges : Stereoisomer separation remains a hurdle; advanced chromatographic techniques (e.g., chiral HPLC) are required to isolate the (1S,3R) isomer from its enantiomer .

Biological Activity

Benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate, with the CAS number 2460255-80-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H27N3O3
  • Molecular Weight : 357.45 g/mol
  • PubChem CID : 154616488

This compound exhibits biological activity primarily through modulation of various signaling pathways. It is known to interact with specific receptors and enzymes that are crucial for cellular processes:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing cytokine production.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing downstream signaling cascades.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anti-inflammatory Activity : Research indicates that this compound can significantly reduce inflammation markers in vitro and in vivo models.
  • Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced levels of TNF-alpha and IL-6
AntioxidantScavenging of DPPH radicals
CytotoxicityInduced apoptosis in A549 and HeLa cells

Detailed Research Findings

  • Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of this compound led to a significant decrease in inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
  • Antioxidant Activity : In vitro assays revealed that the compound exhibited strong antioxidant properties by effectively scavenging DPPH radicals. This activity was comparable to established antioxidants like ascorbic acid.
  • Cytotoxicity in Cancer Research : In cell culture studies involving lung (A549) and cervical (HeLa) cancer cells, this compound was found to induce apoptosis through the activation of caspase pathways. These findings warrant further exploration into its potential as a chemotherapeutic agent.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazole core in benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate?

The pyrazole ring can be synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For regioselective substitution, tert-butyl groups at the 2-position require careful control of steric and electronic effects during cyclization. Evidence from pyrazole derivatives (e.g., 3-tert-butyl-4,5-dihydroxypharmaceutics) suggests using tert-butyl hydrazine derivatives under acidic conditions to favor the desired substitution pattern .

Q. How can the stereochemistry at the (1S,3R)-3-hydroxycyclopentyl moiety be confirmed experimentally?

X-ray crystallography is the gold standard for stereochemical assignment. For example, SHELX programs (e.g., SHELXL) have been widely used to refine crystal structures of carbamate derivatives, leveraging high-resolution data to resolve hydrogen-bonding networks and confirm absolute configurations . Chiral HPLC or NMR spectroscopy with chiral shift reagents can provide preliminary stereochemical validation .

Q. What protecting group strategies are effective for the hydroxycyclopentyl group during synthesis?

The tert-butyl carbamate (Boc) group is commonly used to protect secondary alcohols in similar cyclopentane derivatives. Its stability under basic conditions and ease of removal via acidolysis (e.g., TFA) make it ideal for multi-step syntheses. Evidence from PharmaBlock intermediates highlights Boc protection for hydroxycyclopentyl amines, ensuring minimal side reactions during coupling steps .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • NMR : 1H/13C NMR can resolve tert-butyl (δ ~1.2 ppm) and carbamate (δ ~155 ppm in 13C) signals.
  • HPLC-MS : Reverse-phase HPLC with UV/ESI-MS detection identifies impurities (<1%) and verifies molecular ion peaks.
  • FT-IR : Confirms carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can hygroscopic intermediates (e.g., 3-hydroxycyclopentyl derivatives) be stabilized during synthesis?

Hygroscopic intermediates require inert atmosphere handling (glovebox) and anhydrous solvents. PharmaBlock’s synthesis of tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate recommends using molecular sieves (3Å) in THF or DCM to suppress hydrolysis. Lyophilization or storage under nitrogen at -20°C prevents degradation .

Q. How should researchers address contradictory NOESY and X-ray data in stereochemical assignments?

If NOESY suggests a different configuration than X-ray, re-examine crystal packing effects (e.g., hydrogen bonding distorting solution-phase conformers). Use variable-temperature NMR to assess dynamic effects. Cross-validation with vibrational circular dichroism (VCD) can resolve ambiguities .

Q. What are the key differences in reactivity between benzyl carbamates and methyl/ethyl analogs?

Benzyl carbamates exhibit higher stability under acidic conditions but are cleavable via hydrogenolysis (H2/Pd-C). Methyl/ethyl analogs lack this orthogonal deprotection pathway. For example, tert-butyl carbamates in similar pyrazole derivatives show resistance to nucleophilic attack, enabling selective functionalization .

Q. How does solvent choice impact the yield of the final coupling reaction?

Polar aprotic solvents (e.g., DMF, DMSO) enhance carbamate coupling efficiency by stabilizing transition states. Evidence from phenyl carbamate syntheses shows THF with DIEA as a base achieves >80% yield, while protic solvents (e.g., MeOH) lead to premature deprotection .

Q. What strategies mitigate epimerization during cyclopentyl ring functionalization?

Low-temperature reactions (-78°C) and non-nucleophilic bases (e.g., LiHMDS) suppress racemization. PharmaBlock’s synthesis of (1S,3R)-3-aminocyclopentanol hydrochloride demonstrates that steric hindrance from the tert-butyl group minimizes undesired epimerization .

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